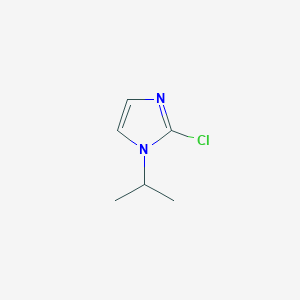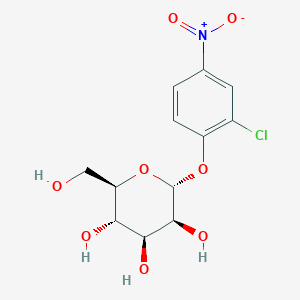![molecular formula C13H10ClN5O B1452944 3-[3-(3-氯苯基)-1,2,4-噁二唑-5-基]-2-肼基吡啶 CAS No. 1232788-06-5](/img/structure/B1452944.png)
3-[3-(3-氯苯基)-1,2,4-噁二唑-5-基]-2-肼基吡啶
描述
The compound “3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and materials due to its rich electronic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazol ring and the pyridine ring, both of which are aromatic and contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazol and pyridine rings, as well as the chlorophenyl and hydrazinyl groups. The electron-withdrawing nature of the chloro group could make the phenyl ring more susceptible to electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole and pyridine rings could contribute to its polarity, solubility, and stability .科学研究应用
抗惊厥活性
该化合物因其作为抗惊厥剂的潜力而被研究。 研究表明,该化合物的衍生物可能在癫痫的急性模型中有效,例如最大电休克 (MES) 和皮下戊四氮 (scPTZ) 癫痫发作试验 。这些发现表明,它可能成为开发新型抗癫痫药物的有希望的候选药物。
镇痛特性
除了其抗惊厥潜力外,该化合物还显示出镇痛活性。这意味着它可能潜在地用于缓解疼痛,而不会引起麻木或意识丧失。 它在神经性疼痛管理方面特别相关 。
与神经元通道的相互作用
该化合物的作用机制可能涉及与神经元电压敏感钠 (位点 2) 和 L 型钙通道的相互作用 。这种相互作用至关重要,因为它会影响化合物作为抗惊厥剂的功效及其潜在的副作用。
神经毒性和肝毒性
药物研究的一个重要方面是评估化合物的毒性。 研究表明,该化合物及其衍生物不表现出显着的神经毒性或肝毒性作用,这对其安全性概况是一个积极的指标 。
镇痛剂合成
该化合物的结构框架允许合成各种镇痛剂。 通过修饰核心结构,研究人员可以开发出针对特定类型疼痛或改善现有治疗方法的新药 。
精神活性物质分析
该化合物的衍生物已在新精神活性物质 (NPS) 的分析中被识别出来。 了解其结构和性质可以帮助法医科学家识别和分类出现在市场上的新型合成药物 。
抗过敏药物的结构修饰
该化合物的结构已被用作设计抗过敏药物的基础。 通过进行特定的结构修饰,研究人员旨在提高这些药物的功效并减少其副作用 。
光谱表征
该化合物的晶体结构和光谱特性对于其识别和分析至关重要。 这些特性对于药物的质量控制和确保药物制剂的一致性至关重要 。
安全和危害
未来方向
生化分析
Biochemical Properties
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with mitochondrial enzymes, potentially affecting mitochondrial function and energy production . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can induce changes in mitochondrial function, leading to altered energy production and oxidative stress . Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways.
Molecular Mechanism
At the molecular level, 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, this compound has been shown to inhibit certain mitochondrial enzymes, disrupting the electron transport chain and ATP production . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
The effects of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in mitochondrial activity and oxidative stress levels
Dosage Effects in Animal Models
The effects of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced mitochondrial function and reduced oxidative stress . At higher doses, it can induce toxic or adverse effects, including mitochondrial dysfunction, increased oxidative stress, and cellular damage . Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, thereby affecting energy production and metabolic homeostasis . These interactions highlight the compound’s potential impact on cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes and distributed to various cellular compartments, including the mitochondria and cytoplasm . The localization and accumulation of this compound within specific cellular regions are critical for its biological activity and effects.
Subcellular Localization
The subcellular localization of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine plays a crucial role in its activity and function. This compound is primarily localized within the mitochondria, where it interacts with mitochondrial enzymes and affects mitochondrial function . Additionally, it may be targeted to other cellular compartments, such as the cytoplasm and nucleus, through specific targeting signals and post-translational modifications . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O/c14-9-4-1-3-8(7-9)11-17-13(20-19-11)10-5-2-6-16-12(10)18-15/h1-7H,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIAQZAXYAFRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=C(N=CC=C3)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate](/img/structure/B1452862.png)
![(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1452863.png)



![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide](/img/structure/B1452871.png)




![2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1452881.png)


